![molecular formula C20H17ClFN3O4 B1589213 N-(5-Chlorobenzo[d][1,3]dioxol-4-yl)-7-fluoro-5-((tetrahydro-2H-pyran-4-yl)oxy)quinazolin-4-amine CAS No. 379230-38-3](/img/structure/B1589213.png)
N-(5-Chlorobenzo[d][1,3]dioxol-4-yl)-7-fluoro-5-((tetrahydro-2H-pyran-4-yl)oxy)quinazolin-4-amine
描述
N-(5-Chlorobenzo[d][1,3]dioxol-4-yl)-7-fluoro-5-((tetrahydro-2H-pyran-4-yl)oxy)quinazolin-4-amine is a chemical compound with the following properties:
- CAS No. : 379230-38-3
- Molecular Formula : C20H17ClFN3O4
- Molecular Weight : 417.8 g/mol
- Boiling Point : Not specified
- Melting Point : 209-212°C
- Safety : This product is not intended for human or veterinary use. It is for research use only.
Synthesis Analysis
The synthesis of N-(5-Chlorobenzo[d][1,3]dioxol-4-yl)-7-fluoro-5-((tetrahydro-2H-pyran-4-yl)oxy)quinazolin-4-amine involves two main routes:
Method A :
- Starting material: 4-(6-Chloro-2,3-methylenedioxyanilino)-5,7-difluoroquinazoline hydrochloride salt
- Reactants: Sodium tert-pentoxide, N-methylpyrrolidin-2-one, 4-Hydroxytetrahydropyran
- Reaction conditions: Heating at 60°C for 3 hours
- Product: 4-(6-chloro-2,3-methylenedioxyanilino)-7-fluoro-5-tetrahydropyran-4-yloxyquinazoline
- Purity: 95% by HPLC
Method B :
- Starting material: 4-(6-Chloro-2,3-methylenedioxyanilino)-7-fluoro-5-tetrahydropyran-4-yloxyquinazoline
- Reactants: Potassium hydroxide, l-(2-hydroxyethyl)-4-methylpiperazine, di-(2-methoxyethyl) ether
- Reaction conditions: Heating at 120°C for 12 hours
- Product: 4-(6-chloro-2,3-methylenedioxyanilino)-7-[2-(4-methylpiperazin-1-yl)ethoxy]-5-tetrahydropyran-4-yloxyquinazoline
- Purity: 92.5% by HPLC
Molecular Structure Analysis
The molecular structure of N-(5-Chlorobenzo[d][1,3]dioxol-4-yl)-7-fluoro-5-((tetrahydro-2H-pyran-4-yl)oxy)quinazolin-4-amine is as follows:
!Molecular Structure
Chemical Reactions Analysis
The synthesis of this compound involves two main methods, as described earlier. The resulting compound has been characterized using spectroscopic techniques such as 1H-NMR, 13C-NMR, FTIR, and UV-Vis spectroscopy. Additionally, its crystal structure has been analyzed using single crystal X-ray diffraction.
Physical And Chemical Properties Analysis
- Melting Point : 209-212°C
- Molecular Weight : 417.8 g/mol
- Solubility : Not specified
- Appearance : Not specified
科学研究应用
Antimicrobial Activity
Research has highlighted the significance of quinazolinone derivatives in combating microbial infections. Studies demonstrate the antimicrobial efficacy of these compounds against a range of pathogens. For instance, microwave synthesis and characterization of new pyrazolyl-oxopropyl-quinazolin-4(3H)-one derivatives have shown promising antimicrobial properties (Raval et al., 2012). Similarly, novel quinazolin-2,4-dione hybrid molecules were synthesized and showed potential as inhibitors against malaria through in silico molecular docking studies, aiming to identify better antimalarials by targeting the Plasmodium falciparum Dihydroorotate dehydrogenase (Abdelmonsef et al., 2020).
Anti-inflammatory and Antitumor Activity
The anti-inflammatory and antitumor potentials of fluorine-substituted quinazoline derivatives have been explored, showing these compounds can significantly inhibit inflammatory responses and tumor cell proliferation. For example, synthesis and evaluation of fused pyrimidine derivatives as anti-inflammatory, antiproliferative, and antimicrobial agents revealed that chloro- and fluoro-substituted phenyl rings enhance biological activities (Vachala et al., 2011).
Antitubercular Agents
The quest for effective antitubercular agents led to the synthesis of substituted benzo[h]quinazolines and pyrazoles, showcasing significant activity against Mycobacterium tuberculosis. These findings underscore the potential of quinazolinone derivatives as promising candidates for tuberculosis treatment (Maurya et al., 2013).
Chemotherapeutic Applications
Novel compounds containing quinazoline derivatives have been synthesized for their anticancer properties, with some demonstrating the ability to prevent 2,3,7,8-TCDD-induced toxicity by antagonizing the aryl hydrocarbon receptor, suggesting a new avenue for chemotherapeutic intervention (Kim et al., 2006).
安全和危害
This product is not intended for human or veterinary use. It is for research use only. Safety precautions include handling in a well-ventilated area, avoiding contact with skin and eyes, and following proper laboratory practices.
未来方向
Further research could explore the potential applications of this compound in other areas, such as drug development, materials science, or environmental
属性
IUPAC Name |
N-(5-chloro-1,3-benzodioxol-4-yl)-7-fluoro-5-(oxan-4-yloxy)quinazolin-4-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H17ClFN3O4/c21-13-1-2-15-19(28-10-27-15)18(13)25-20-17-14(23-9-24-20)7-11(22)8-16(17)29-12-3-5-26-6-4-12/h1-2,7-9,12H,3-6,10H2,(H,23,24,25) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PVOAJSAAENFMPF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCC1OC2=CC(=CC3=C2C(=NC=N3)NC4=C(C=CC5=C4OCO5)Cl)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H17ClFN3O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00470108 | |
| Record name | N-(5-Chloro-2H-1,3-benzodioxol-4-yl)-7-fluoro-5-[(oxan-4-yl)oxy]quinazolin-4-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00470108 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
417.8 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(5-Chlorobenzo[d][1,3]dioxol-4-yl)-7-fluoro-5-((tetrahydro-2H-pyran-4-yl)oxy)quinazolin-4-amine | |
CAS RN |
379230-38-3 | |
| Record name | N-(5-Chloro-2H-1,3-benzodioxol-4-yl)-7-fluoro-5-[(oxan-4-yl)oxy]quinazolin-4-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00470108 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details
















Synthesis routes and methods II
Procedure details









Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

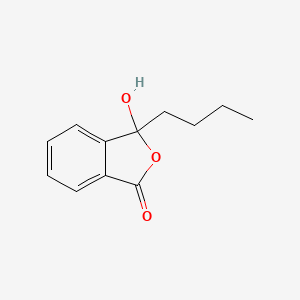
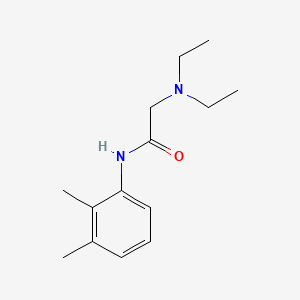
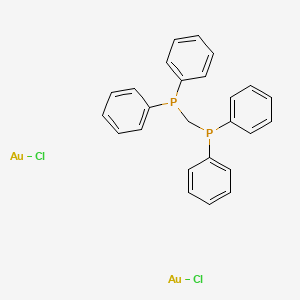
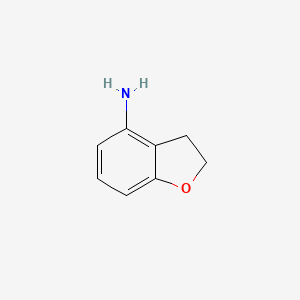
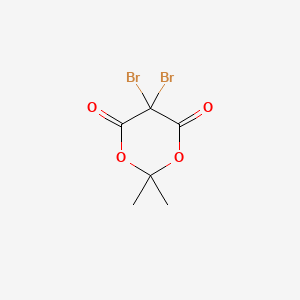
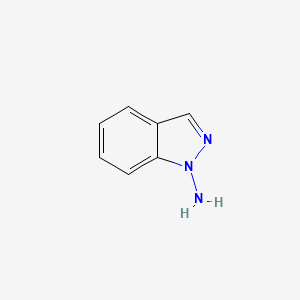
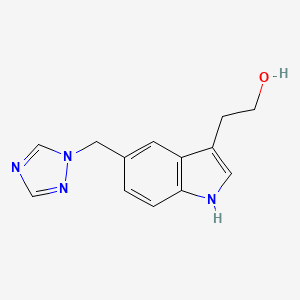
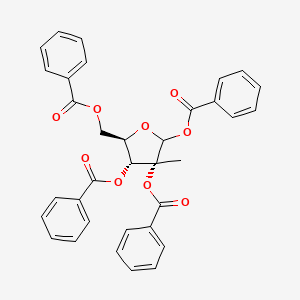
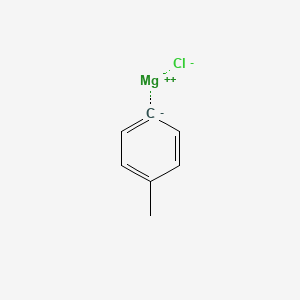
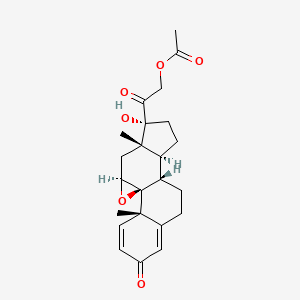
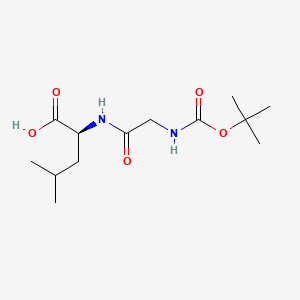
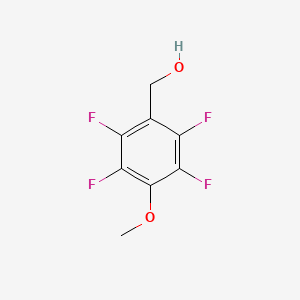
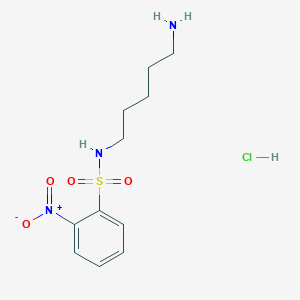
![Disodium 4-[[2,4-dihydroxy-3-[(4-sulphonatophenyl)azo]phenyl]azo]naphthalene-1-sulphonate](/img/structure/B1589152.png)